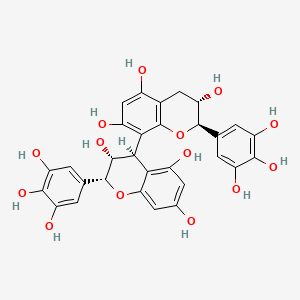

Prodelphinidin B1

CAS No.:

Cat. No.: VC17977694

Molecular Formula: C30H26O14

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H26O14 |

|---|---|

| Molecular Weight | 610.5 g/mol |

| IUPAC Name | (2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

| Standard InChI | InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28+,29+/m0/s1 |

| Standard InChI Key | RTEDIEITOBJPNI-PAYFBUDTSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

| Canonical SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Introduction

Chemical and Structural Characteristics of Prodelphinidin B1

Molecular Architecture

Prodelphinidin B1 is a dimeric flavan-3-ol with the molecular formula and a molecular weight of 610.52 g/mol . Its structure comprises two gallocatechin units linked via a B-type interflavan bond (4→8 or 4→6). The stereochemistry is defined by the (2R, 2'R, 3R, 3'S, 4R) configuration, with hydroxyl groups at positions 3, 3', 4, 4', 5, 5', 7, and 7' contributing to its polyphenolic nature . The IUPAC name, (2R,2'R,3R,3'S,4R)-3,3',4,4'-Tetrahydro-2,2'-bis(3,4,5-trihydroxyphenyl)[4,8'-bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, reflects its complex bicyclic framework .

Table 1: Key Chemical Properties of Prodelphinidin B1

| Property | Value |

|---|---|

| CAS No. | 78362-04-6 |

| Molecular Formula | |

| Molecular Weight | 610.52 g/mol |

| Parent Drug | Gallocatechin |

| SMILES Notation | OC[C@H]1C@@HOC3=C(C(O)=CC(O)=C3)[C@H]1C4=C5OC(C6=CC(O)=C(O)C(O)=C6)C@@HCC5=C(O)C=C4O |

| Solubility | Hydrophilic (polar solvents) |

Synthesis and Derivatives

The total synthesis of Prodelphinidin B1 was first achieved via Lewis acid-mediated condensation between gallocatechin nucleophiles and electrophiles . This method enables precise control over stereochemistry and interflavan linkages, critical for bioactivity. Derivatives such as Prodelphinidin B1,3TMS (trimethylsilyl ether) have been synthesized for gas chromatography–mass spectrometry (GC-MS) applications, exhibiting a molecular weight of 826.25 g/mol and enhanced volatility .

Natural Occurrence and Dietary Sources

Prodelphinidins are widely distributed in plant-based foods, including:

Unlike procyanidins, prodelphinidins are less abundant but exhibit superior antioxidant capacity due to their trihydroxylated B-ring gallocatechin units . Recent advancements in high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) have improved the detection of dimeric prodelphinidins in complex matrices .

Pharmacological Activities and Mechanisms of Action

Anticancer Effects

Prodelphinidin B1 demonstrates selective cytotoxicity against triple-negative breast cancer (TNBC) and prostate cancer cells:

Triple-Negative Breast Cancer (TNBC)

In MDA-MB-231 and MDA-MB-436 TNBC cell lines, Prodelphinidin B1 induces apoptosis via ROS-mediated endoplasmic reticulum stress (ERS) . Key mechanisms include:

-

ROS Generation: 2.5-fold increase in intracellular ROS at 50 μM .

-

ERS Activation: Upregulation of p-eIF2α, GRP78, and CHOP by 40–60% .

-

Apoptotic Pathways: Caspase-3/9 activation and PARP cleavage, with 70% cell death at 72 hours .

Prostate Cancer

Synthetic Prodelphinidin B1 inhibits PC-3 prostate cancer cell proliferation at IC₅₀ values of 25–40 μM, surpassing the activity of epigallocatechin gallate (EGCG) and Prodelphinidin B3 .

Table 2: Anticancer Activity of Prodelphinidin B1

| Cancer Type | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| TNBC | MDA-MB-231 | 50 | ROS/ERS, caspase activation |

| Prostate | PC-3 | 25–40 | Caspase-3/9, PARP cleavage |

Antioxidant and Anti-Inflammatory Properties

Prodelphinidin B1 scavenges free radicals with an ORAC (Oxygen Radical Absorbance Capacity) value of 15,000 μmol TE/g, outperforming ascorbic acid . In murine models, it reduces TNF-α and IL-6 levels by 30–50% at 10 mg/kg doses .

Analytical and Industrial Applications

Quality Control and Regulatory Compliance

As a USP/EMA/BP-compliant reference standard (Catalogue No. VE0021821), Prodelphinidin B1 is utilized for :

-

Analytical Method Validation (AMV): HPLC purity >98%.

-

Structure Elucidation Reports (SER): Confirmatory NMR and IR spectra.

Challenges in Oligomeric Analysis

Oligomeric prodelphinidins remain poorly characterized due to :

-

Co-elution with procyanidins in chromatographic separations.

-

Isomeric complexity (e.g., 4→8 vs. 4→6 linkages).

Future Directions and Clinical Translation

While in vitro studies are promising, translational challenges include:

-

Bioavailability Optimization: Prodelphinidin B1’s hydrophilicity limits membrane permeability. Nanoencapsulation strategies may enhance absorption.

-

Toxicological Profiling: No in vivo toxicity data are available for chronic dosing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume